molecular formula C14H26O3 B1316826 Ethyl 7-oxododecanoate CAS No. 58262-36-5

Ethyl 7-oxododecanoate

Cat. No.: B1316826
CAS No.: 58262-36-5
M. Wt: 242.35 g/mol
InChI Key: ZJBYNRAELGEYLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of ethyl 7-hydroxydodecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxododecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxododecanoate involves its interaction with specific molecular targets and pathways. The ketone group in the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further interact with biological molecules, influencing biochemical pathways and exerting potential therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 4-oxododecanoate
  • Ethyl 6-oxododecanoate
  • Ethyl 8-oxododecanoate

Comparison: Ethyl 7-oxododecanoate is unique due to the position of the ketone group on the seventh carbon atom. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 7-oxododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYNRAELGEYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557993
Record name Ethyl 7-oxododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58262-36-5
Record name Ethyl 7-oxododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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